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Compound of Interest

Compound Name:
4-(Hydroxymethyl)phenylacetic

acid

Cat. No.: B1307347 Get Quote

Spectroscopic Analysis of 4-
(Hydroxymethyl)phenylacetic Acid: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-(Hydroxymethyl)phenylacetic acid
using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive

overview of the compound's spectral characteristics, detailed experimental protocols, and

visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-
(Hydroxymethyl)phenylacetic acid, presented in a clear and structured format for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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1.1.1 ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.27 Singlet 1H -COOH

7.26-7.12 Multiplet 4H Aromatic (C₆H₄)

5.14 Singlet 1H -CH₂OH

4.47 Singlet 2H -CH₂OH

3.53 Singlet 2H -CH₂COOH

Solvent: DMSO-d₆,

Frequency: 300

MHz[1][2]

1.1.2 ¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule. The following chemical shifts are predicted based on the analysis of structurally

similar compounds.
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Chemical Shift (δ) ppm Assignment

~173 -COOH

~140 Aromatic (C-CH₂OH)

~134 Aromatic (C-CH₂COOH)

~129 Aromatic (CH)

~127 Aromatic (CH)

~62 -CH₂OH

~40 -CH₂COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

3304 Strong, Broad
O-H stretch (Alcohol &

Carboxylic Acid)

1703 Strong C=O stretch (Carboxylic Acid)

1520 Medium C=C stretch (Aromatic Ring)

1421 Medium C-H bend (Methylene)

1408 Medium O-H bend (Carboxylic Acid)

1360 Medium C-H bend

1288 Strong C-O stretch (Carboxylic Acid)

1234 Strong C-O stretch (Alcohol)

1200 Medium C-H wag (Methylene)

1188 Medium

1009 Medium C-H bend (Aromatic)

Sample Preparation: KBr

Pellet[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The molecular weight of 4-
(Hydroxymethyl)phenylacetic acid is 166.17 g/mol .[3][4][5][6]

Predicted Fragmentation Pattern
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m/z Proposed Fragment Ion

166 [M]⁺ (Molecular Ion)

148 [M - H₂O]⁺

121 [M - COOH]⁺

107 [M - CH₂COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-
(Hydroxymethyl)phenylacetic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 4-(Hydroxymethyl)phenylacetic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the probe to optimize the magnetic field homogeneity.

Lock the spectrometer onto the deuterium signal of the solvent.

¹H NMR Acquisition:
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Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).

Use a 90° pulse angle.

Set the relaxation delay to at least 1 second.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

Employ proton decoupling to simplify the spectrum.

Use a 30-45° pulse angle to reduce the relaxation delay.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 4-(Hydroxymethyl)phenylacetic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press.

Pellet Formation:
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Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.

Ionization:

Heat the probe to volatilize the sample into the ion source.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

Data Interpretation:
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the compound.

Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation

pathway for 4-(Hydroxymethyl)phenylacetic acid.

Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

4-(Hydroxymethyl)phenylacetic Acid

Dissolve in
Deuterated Solvent Prepare KBr Pellet Direct Insertion

NMR Spectrometer IR Spectrometer Mass Spectrometer

¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Predicted Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)phenylacetic Acid
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- CH₂COOH

[C₇H₇]⁺
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- O

[C₆H₅]⁺
m/z = 77

- CH₂

Click to download full resolution via product page

Caption: Predicted MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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